Plerixafor Octahydrochlorure

Vue d'ensemble

Description

Plerixafor octahydrochloride (MZ1-4602) is a synthetic small molecule that has been studied for its potential therapeutic applications. It is a member of the cyclic peptide family and is structurally related to the natural product cyclosporin A. Plerixafor octahydrochloride has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor and immunomodulatory activities. Plerixafor octahydrochloride has been studied extensively in laboratory and clinical settings, and is currently in clinical trials for the treatment of various types of cancer.

Applications De Recherche Scientifique

Immunostimulant

Plerixafor est connu pour être un immunostimulant . Il a été utilisé dans la synthèse de divers composés qui stimulent le système immunitaire .

Traitement des hémopathies malignes

Le récepteur de la chimiokine CXCR4, un récepteur couplé aux protéines G qui régule la migration cellulaire, a été utilisé comme cible moléculaire pour le traitement des hémopathies malignes .

Métastase tumorale

Le récepteur CXCR4, avec lequel Plerixafor interagit, est impliqué dans la métastase tumorale . En bloquant ce récepteur, Plerixafor peut potentiellement inhiber la propagation des cellules cancéreuses.

Progression de l’infection par le VIH

La progression de l’infection par le VIH est un autre domaine où Plerixafor a trouvé une application . Le récepteur CXCR4 joue un rôle dans cette progression, et l’interaction de Plerixafor avec ce récepteur peut influencer le cours de l’infection.

Mobilisation des cellules souches hématopoïétiques

Plerixafor joue un rôle crucial dans la mobilisation des cellules souches hématopoïétiques <svg class="icon" height="16" p-id="1

Mécanisme D'action

Target of Action

Plerixafor Octahydrochloride, also known as Plerixafor HCl, is a small-molecule inhibitor of C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a G-protein-coupled receptor that regulates cell migration and plays a crucial role in the trafficking and homing of CD34+ cells to the marrow compartment .

Mode of Action

As an inhibitor of CXCR4, Plerixafor blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) . This interaction is vital for the trafficking and homing of CD34+ cells to the marrow compartment. By blocking this interaction, Plerixafor leads to an increase in circulating levels of CD34+ cells .

Biochemical Pathways

The primary biochemical pathway affected by Plerixafor involves the interaction between CXCR4 and SDF-1α. This interaction is crucial for the trafficking and homing of CD34+ cells to the marrow compartment. By blocking this interaction, Plerixafor disrupts this pathway, leading to an increase in circulating levels of CD34+ cells .

Pharmacokinetics

The pharmacokinetic profile of Plerixafor in healthy subjects was found to be similar to that observed in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma (MM) who received Plerixafor in combination with granulocyte-colony stimulating factor (G-CSF) . Following subcutaneous injection, Plerixafor is absorbed quickly and peak concentrations are reached after 30 to 60 minutes . Up to 58% of the drug is bound to plasma proteins, with the rest mostly residing in extravascular compartments .

Result of Action

The primary result of Plerixafor’s action is the mobilization of hematopoietic stem cells to the peripheral blood. This is achieved by blocking the interaction between CXCR4 and SDF-1α, which increases the circulating levels of CD34+ cells . These stem cells are then collected and used in autologous stem cell transplantation to replace blood-forming cells destroyed by chemotherapy .

Safety and Hazards

Plerixafor Octahydrochloride can cause skin and eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and used only in well-ventilated areas . Serious hypersensitivity reactions, such as anaphylactic-type reactions, have occurred in patients receiving Plerixafor .

Orientations Futures

Plerixafor Octahydrochloride is currently used in patients with mobilization failure with G-CSF and is administered subcutaneously . More studies should be conducted to explore the optimal approach for Plerixafor in patients with mobilization failure . The incidence of mobilization failure among donors is lower, but Plerixafor is not approved among donors with mobilization failure .

Analyse Biochimique

Biochemical Properties

Plerixafor Octahydrochloride interacts with the CXCR4 receptor, blocking the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) . This interaction is crucial in the trafficking and homing of CD34+ cells to the marrow compartment .

Cellular Effects

Plerixafor Octahydrochloride influences cell function by increasing the levels of circulating CD34+ cells . It is used to stimulate the release of stem cells from the bone marrow into the blood in patients with NHL and multiple myeloma .

Molecular Mechanism

Plerixafor Octahydrochloride exerts its effects at the molecular level by inhibiting CXCR4 . It blocks the binding of SDF-1α, a ligand of CXCR4 . This blocking interaction leads to an increase in circulating CD34+ cell levels .

Dosage Effects in Animal Models

The effects of Plerixafor Octahydrochloride vary with different dosages in animal models

Metabolic Pathways

Plerixafor Octahydrochloride is involved in the CXCR4/SDF-1α pathway

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Plerixafor Octahydrochloride involves the reaction of a specific intermediate compound with hydrochloric acid to form the final product.", "Starting Materials": [ "1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose", "1,4-diaminobutane", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "1. Dissolve 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose and 1,4-diaminobutane in a solvent such as methanol.", "2. Add sodium hydroxide to the mixture to adjust the pH to 8-9.", "3. Heat the mixture to reflux for several hours until a specific intermediate compound is formed.", "4. Cool the mixture and adjust the pH to 2-3 with hydrochloric acid.", "5. Isolate the solid product by filtration and wash it with water.", "6. Dry the product under vacuum to obtain Plerixafor Octahydrochloride." ] } | |

Numéro CAS |

155148-31-5 |

Formule moléculaire |

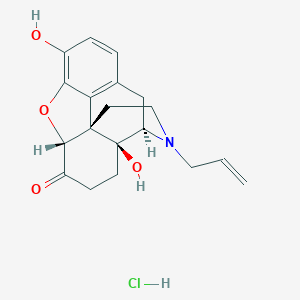

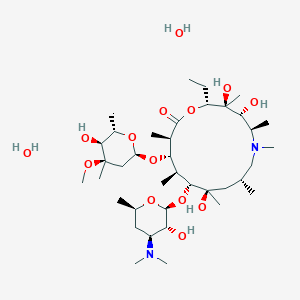

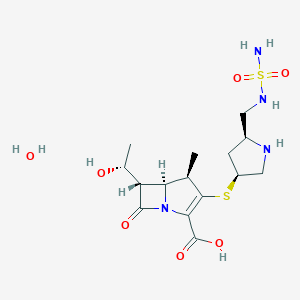

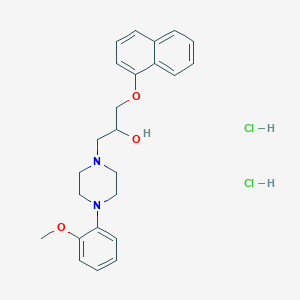

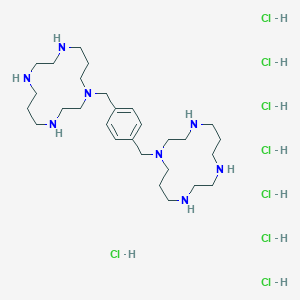

C28H55ClN8 |

Poids moléculaire |

539.2 g/mol |

Nom IUPAC |

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;hydrochloride |

InChI |

InChI=1S/C28H54N8.ClH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;/h5-8,29-34H,1-4,9-26H2;1H |

Clé InChI |

VZVSLNRDUPMOSZ-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Cl |

Apparence |

Assay:≥98%A crystalline solid |

melting_point |

131.5 °C |

Autres numéros CAS |

110078-46-1 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Solubilité |

Slightly soluble |

Synonymes |

1,1'-(1,4-phenylenebis(methylene))bis(1,4,8,11-tetraazacyclotetradecane)octahydrochloride dihydrate 1,1'-(1,4-phenylenebis-(methylene))-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride dihydrate AMD 3100 AMD 3329 AMD-3100 AMD-3329 AMD3100 bicyclam JM 3100 JM3100 mezobil mozobil plerixafor plerixafor hydrochloride plerixafor octahydrochloride RPA bicyclam |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Plerixafor Octahydrochloride facilitate targeted drug delivery to prostate cancer cells?

A: Plerixafor Octahydrochloride acts as a CXCR4 antagonist, binding to the C-X-C chemokine receptor type 4 (CXCR4) expressed on the surface of various cells, including certain cancer cells. [] This binding effectively blocks the interaction between CXCR4 and its natural ligand, CXCL12 (SDF-1), which plays a role in tumor growth, angiogenesis, and metastasis. [] By anchoring Plerixafor Octahydrochloride to nanostructured lipid carriers (NLCs) loaded with the anti-cancer compound 1′-Acetoxychavicol Acetate (ACA), researchers have demonstrated enhanced delivery of ACA specifically to CXCR4-expressing prostate cancer cells. [] This targeted approach holds promise for improving treatment efficacy while potentially minimizing off-target effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.